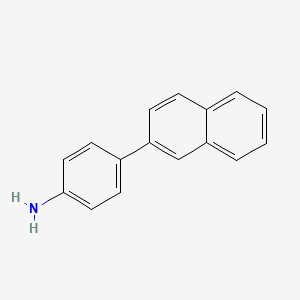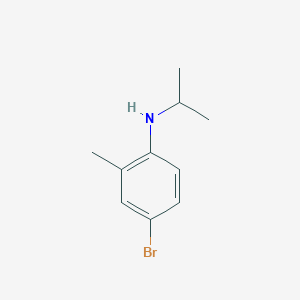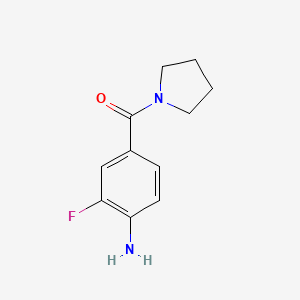
(4-Amino-3-fluorophenyl)pyrrolidin-1-ylmethanone
Vue d'ensemble
Description
(4-Amino-3-fluorophenyl)pyrrolidin-1-ylmethanone, also known as 4-A-3-FPPM, is an organic compound with a wide range of applications in scientific research. It is an important synthetic intermediate in the production of various drugs, including those used to treat Parkinson’s disease and cancer. It has also been used in the synthesis of a wide range of other compounds, including peptides and polymers. In addition, 4-A-3-FPPM has been used in the development of new materials for use in various industries.
Applications De Recherche Scientifique
Inhibitors and Anticancer Activity
- Met Kinase Inhibition : N-substituted derivatives of (4-Amino-3-fluorophenyl)pyrrolidin-1-ylmethanone have shown potential as selective Met kinase inhibitors. This inhibition activity is vital in anticancer therapy, particularly in cases where Met kinase is implicated in tumor growth and metastasis. One such derivative demonstrated complete tumor stasis in a human gastric carcinoma model, which underscores its potential as a therapeutic agent in cancer treatment (Schroeder et al., 2009).
Synthesis and Characterization Studies
- Water-Mediated Synthesis : Compounds similar to this compound have been synthesized through a water-mediated, three-component reaction. These compounds have been characterized using various techniques, including FT-IR, NMR, and X-ray diffraction. Such synthetic and characterization studies are essential in understanding the properties and potential applications of these compounds (Jayarajan et al., 2019).
Crystal Structure and Molecular Docking
- Crystal Structure Analysis : The crystal structure of related pyrrolidin derivatives has been studied, providing insights into the molecular conformation and interactions within these compounds. Understanding their structure is crucial for their application in drug design and other scientific research areas (Sharma et al., 2013).
- Molecular Docking Studies : Molecular docking studies of related compounds have shown significant interactions with the colchicine binding site of tubulin. This interaction may contribute to the inhibition of tubulin polymerization, which is a promising avenue for anticancer research (Jayarajan et al., 2019).
Potential Antidepressant Properties
- 5-HT1A Receptor Agonists : Some analogs of this compound have been identified as 5-HT1A receptor agonists. These compounds have shown potent antidepressant potential in animal models, suggesting their potential use in developing new antidepressant drugs (Vacher et al., 1999).
RORγt Inverse Agonism
- RORγt Inverse Agonists : Derivatives of pyrrolidin-1-ylmethanone have been identified as selective and orally active RORγt inverse agonists. These compounds have shown potential in inhibiting IL-17 production and demonstrate efficacy in mouse models of inflammatory diseases (Duan et al., 2019).
Propriétés
IUPAC Name |
(4-amino-3-fluorophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-9-7-8(3-4-10(9)13)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUDGIBVPWWBEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=C(C=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

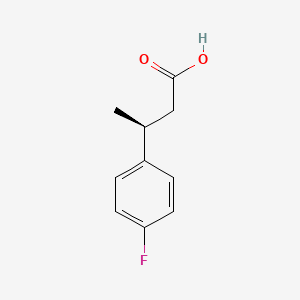
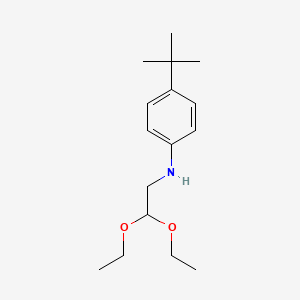

![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]heptan-1-one](/img/structure/B3115477.png)
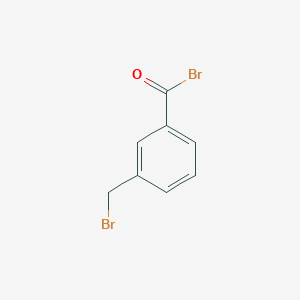

![1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B3115489.png)
![5,5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B3115495.png)
![2-Azaspiro[4.5]decan-4-amine](/img/structure/B3115497.png)
![3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B3115502.png)
